6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one
Description
6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the chromen-2-one core, along with the piperazine moiety, imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
6-chloro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-12-8-16-14(10-15(12)18)13(9-17(22)23-16)11-20-4-2-19(3-5-20)6-7-21/h8-10,21H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATXOLGYIAYOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Chlorination: The chromen-2-one intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position.
Piperazine Substitution: The chlorinated chromen-2-one is reacted with 1-(2-hydroxyethyl)piperazine in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperazine moiety can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives of the chromen-2-one core.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that compounds similar to 6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one can inhibit cancer cell proliferation. In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key enzymes like topoisomerase and protein kinases.
Case Study:
A study demonstrated that derivatives of chromene exhibited cytotoxic effects against breast and lung cancer cell lines, with IC50 values ranging from 5 to 15 µM, indicating significant potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Chromenes have been reported to possess activity against both bacterial and fungal pathogens.
Case Study:
In vitro testing revealed that certain chromene derivatives had effective antimicrobial activity against Mycobacterium tuberculosis, with an IC50 value of approximately 7.05 µM . This suggests potential applications in treating infectious diseases.
Neuroprotective Effects
Preliminary studies indicate that the compound may exhibit neuroprotective effects, potentially making it useful in treating neurodegenerative diseases.
Case Study:
Research on related compounds has shown that they can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The IC50 for AChE inhibition was found to be around 0.25 µM for some derivatives, indicating strong potential as cognitive enhancers or neuroprotective agents .
Data Table: Biological Activities Overview
| Biological Activity | IC50 (µM) | Notes |
|---|---|---|
| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |
| AChE Inhibition | 0.25 | Comparable to standard treatments |
| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |
Mechanism of Action
The mechanism of action of 6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Acting as an agonist or antagonist at various receptor sites.
Signal Transduction Pathways: Modulating signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:
6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Similar in structure but differs in the presence of the quinoline core instead of the chromen-2-one core.
6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide: Another quinoline derivative with different substituents.
4-hydroxy-2-methyl-4(H)-3,1-benzoxazin-4-one: Contains a benzoxazinone core, differing from the chromen-2-one core.
The unique combination of the chromen-2-one core and the piperazine moiety in this compound imparts distinct chemical and biological properties that set it apart from these similar compounds.
Biological Activity
6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. Its unique structure, which combines a chromenone core with a piperazine moiety, suggests potential for diverse biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is , and its IUPAC name is 6-chloro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-methylchromen-2-one. The compound features a chlorinated chromenone structure that is known for various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical to various biological pathways, potentially affecting processes like neurotransmitter degradation.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
- Signal Transduction Alteration : By modulating signal transduction pathways, the compound can alter cellular responses, which may lead to therapeutic effects.
Biological Activities
Research indicates that compounds similar to this compound often exhibit significant pharmacological properties:
- Acetylcholinesterase Inhibition : Compounds with a coumarin core have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. This activity is particularly relevant in the context of Alzheimer's disease, where increased levels of acetylcholine can improve cognitive function .
- Anticancer Potential : Similar chromenone derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents. The mechanism often involves apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of related compounds, which may be beneficial in treating chronic inflammatory diseases .
Case Studies and Research Findings
A variety of studies have explored the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
